Methyl 6-chloro-1,3-benzothiazole-4-carboxylate
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Overview
Description
Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a chlorine atom at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1,3-benzothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization and formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 6-chloro-1,3-benzothiazole-4-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
Mechanism of Action
The mechanism of action of methyl 6-chloro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the ester group contribute to its reactivity and binding affinity. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzothiazole: Lacks the ester group and may have different reactivity and applications.
Methyl 2-chloro-1,3-benzothiazole-4-carboxylate: Similar structure but with the chlorine atom at a different position.
Benzothiazole-4-carboxylic acid: Lacks the methyl ester group and may have different solubility and reactivity.
Uniqueness
Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .
Biological Activity
Methyl 6-chloro-1,3-benzothiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is a benzothiazole derivative characterized by a chloro group at the 6-position and a carboxylate ester functional group. Its structural formula can be represented as follows:
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown potent inhibition against various bacterial strains. The mechanism primarily involves the disruption of bacterial cell wall biosynthesis, particularly targeting the enzyme DprE1 in Mycobacterium tuberculosis, which is crucial for its survival and proliferation.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 μg/mL | |
Escherichia coli | 12 μg/mL | |
Pseudomonas aeruginosa | 10 μg/mL | |
Mycobacterium tuberculosis | Inhibition observed |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant anti-proliferative effects.
Case Study: Cytotoxicity Evaluation
In a study evaluating the compound's effects on prostate cancer cell lines (PC-3 and DU145), it exhibited a dose-dependent decrease in cell viability. The IC50 values were determined as follows:
-
PC-3 Cells :
- 24 h: 40.1 μg/mL
- 48 h: 27.05 μg/mL
- 72 h: 26.43 μg/mL
-
DU145 Cells :
- 24 h: 98.14 μg/mL
- 48 h: 62.5 μg/mL
- 72 h: 41.85 μg/mL
These results indicate that this compound has a stronger inhibitory effect on PC-3 cells compared to DU145 cells .
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives suggests that their stability and activity can be influenced by environmental factors such as pH. Compounds like this compound may undergo accelerated reactions at physiological pH levels, affecting their therapeutic efficacy.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex organic compounds.
- Antimicrobial Research : Investigated for its potential to combat resistant bacterial strains.
- Cancer Therapeutics : Explored for its cytotoxic properties against various cancer cell lines.
Properties
Molecular Formula |
C9H6ClNO2S |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
methyl 6-chloro-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3 |
InChI Key |
JJUSMMSUPRGLQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)SC=N2 |
Origin of Product |
United States |
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